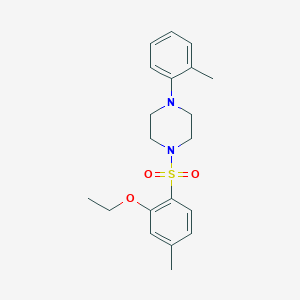
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxy-4-methylbenzenesulfonyl chloride and o-tolylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-ethoxy-4-methylbenzenesulfonyl chloride is added dropwise to a solution of o-tolylpiperazine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazines.
科学研究应用
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
相似化合物的比较
Similar Compounds
- 1-((2-Methoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine
- 1-((2-Ethoxy-4-chlorophenyl)sulfonyl)-4-(o-tolyl)piperazine
- 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(m-tolyl)piperazine
Uniqueness
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
生物活性
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine is a synthetic compound belonging to the class of sulfonyl piperazines. Its unique structural properties have sparked interest in its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 915932-53-5
- Molecular Weight : 374.5 g/mol
- Molecular Formula : C18H24N2O3S
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : Similar piperazine derivatives have shown inhibition of acetylcholinesterase, which is crucial in neuropharmacology .
- Receptor Interaction : The sulfonyl group may facilitate binding to specific receptors involved in various signaling pathways.
Anticancer Activity
Research indicates that derivatives of piperazines, including this compound, exhibit potential anticancer properties. For example, studies have demonstrated that certain piperazine compounds can induce apoptosis in cancer cells by targeting BCL2 and caspases .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Apoptosis induction |
| 3e | 18 | BCL2 targeting |
| 6b | TBD | Caspase activation |
Neuropharmacological Effects
Piperazine derivatives have been explored for their neuropharmacological effects, particularly in treating neurodegenerative diseases such as Alzheimer's. Virtual screening studies suggest that these compounds can bind to the peripheral anionic site of acetylcholinesterase, potentially inhibiting amyloid peptide aggregation .
Case Studies and Research Findings
- Inhibition of Acetylcholinesterase : A study reported that piperazine derivatives effectively inhibited human acetylcholinesterase, demonstrating their potential as therapeutic agents for Alzheimer's disease .
- Anticancer Properties : Research on similar compounds revealed significant anticancer activity through apoptosis induction and modulation of key apoptotic pathways .
- Synthetic Pathways : The synthesis of this compound involves specific reaction conditions that enhance its yield and purity, making it suitable for further biological testing .
属性
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-15-16(2)9-10-20(19)26(23,24)22-13-11-21(12-14-22)18-8-6-5-7-17(18)3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKFGKIYAZJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














